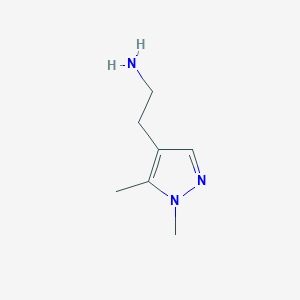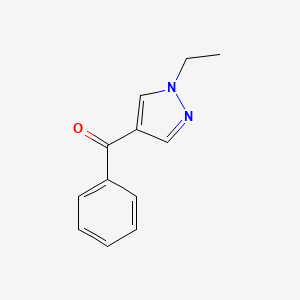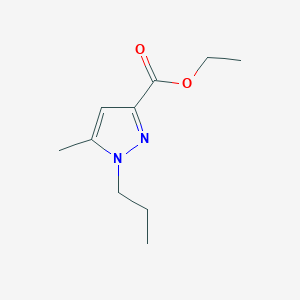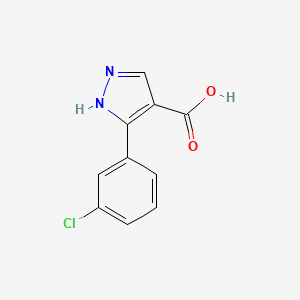![molecular formula C12H17NO4S B3071074 Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate CAS No. 1007663-96-8](/img/structure/B3071074.png)
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate
Descripción general
Descripción
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate, also known as MDSP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. The compound has been studied for its potential applications in various fields such as cancer research, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate involves its ability to inhibit the activity of certain enzymes in the body. Specifically, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting the activity of HDACs, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate can alter the expression of genes involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to inhibit the activity of HDACs, leading to changes in gene expression. This can result in the upregulation of genes involved in cell cycle arrest and the downregulation of genes involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a useful tool for studying the role of HDACs in various biological processes. Additionally, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to have a low toxicity profile, making it a relatively safe compound to work with in the lab.
One limitation of using Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Additionally, Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been shown to have a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research involving Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate. One area of focus is the development of new cancer therapies based on Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate. Researchers are also interested in studying the role of HDACs in various biological processes and the potential use of Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate as a chemical probe to study these processes. Additionally, there is interest in developing new analogs of Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate with improved pharmacological properties.
Aplicaciones Científicas De Investigación
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has been extensively studied for its potential applications in cancer research. Studies have shown that Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer therapies. Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate has also been studied for its potential use as a chemical probe to study the function of various proteins in the body.
Propiedades
IUPAC Name |
methyl 3-[(3,5-dimethylphenyl)sulfamoyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-6-10(2)8-11(7-9)13-18(15,16)5-4-12(14)17-3/h6-8,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSMRWDAZKOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)
![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)
![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)




![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)

![methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B3071051.png)


![(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B3071075.png)
-Methanone](/img/structure/B3071081.png)